![molecular formula C17H24N2O2 B2489391 N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide CAS No. 1797278-51-3](/img/structure/B2489391.png)
N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide is a chemical compound that belongs to the class of cyclobutanecarboxamide derivatives. It is a bioactive compound that has received significant attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
Anaplastic Lymphoma Kinase (ALK) Inhibition
N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide: has been investigated as an ALK inhibitor. Anaplastic lymphoma kinase (ALK) is a validated therapeutic target for treating non-small cell lung cancer (NSCLC) with EML4-ALK fusion. The compound ASP3026 (14a) was identified as a potent and selective ALK inhibitor, showing promising antitumor activity in mice xenografted with NCI-H2228 cells expressing EML4-ALK .
Piperidine Derivatives in Medicinal Chemistry
The piperidine nucleus plays a crucial role in drug discovery. Researchers have synthesized various piperidine derivatives, including those with structural modifications at the piperidine ring. These modifications can enhance cytotoxicity, improve pharmacokinetics, and optimize drug properties. Investigating the potential of N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide within this context could yield valuable insights .
Anticancer Activity
Studies have explored the effect of piperidine derivatives against cancer cells. For instance, N-(piperidine-4-yl) benzamide compounds were synthesized and evaluated for their cytotoxicity. Structure-activity relationship analyses revealed that specific substituents on the piperidine ring (such as halogen, carboxyl, nitro, or methyl groups) influenced their anticancer properties. Investigating similar modifications for our compound could provide valuable information .
Synthetic Methodology and Organic Chemistry
Finally, understanding the synthetic routes to prepare N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide is essential. Researchers can explore efficient and scalable methods for its synthesis, potentially leading to improved yields and cost-effective production.
作用機序
Target of Action
The primary target of N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide is the Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase that plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .
Mode of Action
N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide acts as an ALK inhibitor . It binds to the ATP-binding site of ALK, preventing the phosphorylation and activation of the downstream signaling pathways . This results in the inhibition of cell proliferation and induction of cell death in ALK-dependent cancer cells .
Biochemical Pathways
The compound affects the ALK signaling pathway . When ALK is inhibited, it leads to the suppression of the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways . These pathways are involved in cell proliferation, survival, and differentiation .
Result of Action
The inhibition of ALK by N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide can lead to cell cycle arrest and apoptosis in ALK-dependent cancer cells . This results in the reduction of tumor size and potentially the inhibition of metastasis .
特性
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-21-16-9-11-19(12-10-16)15-7-5-14(6-8-15)18-17(20)13-3-2-4-13/h5-8,13,16H,2-4,9-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROVOKQJPOTYSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。